molecular formula C6H3Br3O2 B12393661 Antibacterial synergist 2

Antibacterial synergist 2

Cat. No.: B12393661
M. Wt: 346.80 g/mol
InChI Key: BYBNEDVDODYDOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antibacterial synergist 2 is a compound known for its ability to enhance the effectiveness of antibiotics against bacterial infections. This compound works by inhibiting bacterial quorum sensing, a communication mechanism that bacteria use to coordinate their activities, including biofilm formation and virulence factor production . By disrupting this communication, this compound can potentiate the effects of antibiotics, making them more effective against resistant bacterial strains.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antibacterial synergist 2 involves multiple steps, including the selection of appropriate starting materials and reagents. The process typically begins with the preparation of a precursor compound, which is then subjected to various chemical reactions to form the final product. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired chemical structure .

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. Purification steps such as crystallization, filtration, and chromatography are employed to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: Antibacterial synergist 2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce aldehydes or ketones, while reduction reactions may yield alcohols or hydrocarbons .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: Antibacterial synergist 2 is unique in its ability to specifically target and inhibit bacterial quorum sensing without affecting bacterial growth and metabolic activity. This selective inhibition makes it a promising candidate for developing new antibacterial therapies that can overcome antibiotic resistance .

Properties

Molecular Formula

C6H3Br3O2

Molecular Weight

346.80 g/mol

IUPAC Name

4-(bromomethyl)-5-(dibromomethylidene)furan-2-one

InChI

InChI=1S/C6H3Br3O2/c7-2-3-1-4(10)11-5(3)6(8)9/h1H,2H2

InChI Key

BYBNEDVDODYDOK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(Br)Br)OC1=O)CBr

Origin of Product

United States

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